Compound Description: This compound is a solid form of a gyrase inhibitor. It exists as a free base and is characterized by specific powder X-ray diffraction patterns. It also displays a characteristic endothermic peak in differential scanning calorimetry analysis. []
Relevance: This compound, like N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, contains a 6-fluoro-1H-benzimidazol-2-yl core structure. The presence of this core suggests potential shared properties and biological activities related to gyrase inhibition. []
Compound Description: This compound is a benzimidazole carbamate derivative synthesized through a multi-step process. It exhibits notable antifungal activity against Candida albicans, comparable to the known antifungals fluconazole and ketoconazole. []
Relevance: Both this compound and N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide belong to the benzimidazole family. The shared 5-fluoro substitution on the benzimidazole ring suggests potential similarities in their biological activity profiles, particularly in antifungal applications. []
Compound Description: This compound was identified as a potential anti-staphylococcal agent using a multi-host screening approach. It shows activity against methicillin-resistant Staphylococcus aureus (MRSA) and demonstrates membrane permeabilizing properties. []
Relevance: This compound, like N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, features a 1H-benzimidazol-2-yl moiety within its structure. While positioned differently within the molecule, this shared substructure suggests potential commonalities in their binding interactions and biological targets, particularly regarding antibacterial activity. []
Compound Description: This compound is an indole derivative that demonstrates significant inhibitory activity against the hepatitis C virus (HCV) in in vitro studies. []
Relevance: This compound and N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide share the presence of a substituted heterocyclic ring system as a central structural motif. The specific activity of this compound against HCV emphasizes the potential antiviral properties inherent in compounds with related structural features. []
Compound Description: This compound is a serotonin 5-HT1A receptor agonist with promising cytotoxic activity against neuroblastoma tumor cells. []
Relevance: This compound, similar to N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, incorporates a benzamide moiety within its structure. This shared structural feature, along with the presence of fluorine substitutions in both molecules, hints at potential similarities in their pharmacological profiles and binding affinities, particularly regarding interactions with serotonin receptors. []
Compound Description: This compound exhibits antagonistic activity towards the serotonin 5-HT1A receptor and shows potent cytotoxic effects against PC-3 prostate cancer cells. []
Relevance: Both this compound and N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide feature a heterocyclic nitrogen-containing ring system linked to a substituted aromatic ring. While the specific ring structures differ (quinoline vs. benzimidazole), their overall structural similarity suggests potential overlaps in their biological activity profiles, particularly concerning interactions with cellular targets related to cancer cell proliferation. []
7. Fluoxetine []
Compound Description: Fluoxetine is a well-known selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It also exhibits proapoptotic activity in PC-3 prostate cancer cells, although its cytotoxic activity is lower than that of compound AZ07. []
Relevance: While not structurally identical to N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, fluoxetine highlights the potential for compounds affecting the serotonergic system to exert cytotoxic effects, suggesting a possible shared mechanism of action or similar biological targets. []
Relevance: While not directly sharing the benzimidazole core of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, this research highlights the potential for modifying similar molecules to improve their pharmacokinetic properties, potentially influencing their oral bioavailability and therapeutic efficacy. [, ]
Compound Description: This fluoroquinolone derivative demonstrates potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vivo studies suggest potential neuroprotective effects in Alzheimer's disease models. [, ]
Relevance: This compound shares with N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide the presence of a fluorine substituent and a conjugated ring system. While the core structure differs, the common structural elements suggest potential for exploring the activity of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide against similar enzymatic targets. [, ]
Compound Description: This benzimidazole-benzothiazole derivative exhibits potent inhibitory activity against AChE and BChE, comparable to the standard drug donepezil. In vivo studies in Alzheimer's disease models indicate potential neuroprotective effects. [, ]
Relevance: This compound is directly related to N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide as it shares the 1H-benzimidazol-2-yl core structure. This shared feature suggests potential for similar mechanisms of action and biological activities, particularly regarding the inhibition of cholinesterases and potential applications in neurodegenerative disorders. [, ]
Compound Description: This indazole derivative is the first reported selective non-peptide protease-activated receptor 4 (PAR4) antagonist. Structural modifications of this lead compound led to the development of further PAR4 antagonists. []
Relevance: While not directly sharing the benzimidazole core of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, the research on YD-3 highlights the potential for benzimidazole derivatives to act as antagonists at G protein-coupled receptors. This suggests that N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide could potentially exhibit similar antagonistic activities at related receptors. []
Compound Description: This compound is a selective κ-opioid receptor antagonist with a long duration of action. It activates c-Jun N-terminal kinase 1 (JNK1), which is associated with its prolonged antagonistic effects. []
Relevance: While not structurally similar to N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide, the research on RTI-5989-97 demonstrates the potential for developing potent and long-acting antagonists targeting G protein-coupled receptors, offering insights into potential drug design strategies for similar targets. []
Compound Description: This compound is a selective 5-HT1A receptor antagonist. It can bind to both wild-type and mutated 5-HT1A receptors, although its binding affinity is less affected by mutations. It exhibits potent partial agonist activity at the D116A mutant of the 5-HT1A receptor, showcasing the potential for subtle structural changes to alter functional properties. []
Relevance: The research on WAY100,635 highlights the intricate structure-activity relationships that govern the interaction of compounds with G protein-coupled receptors like the 5-HT1A receptor. This knowledge could be valuable in understanding the potential binding interactions of N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide with similar receptors and predicting its pharmacological profile. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.